molecular formula C25H20N2O8 B1218924 2,4-Bis(2-acetoxybenzamido)benzoic acid CAS No. 54338-12-4

2,4-Bis(2-acetoxybenzamido)benzoic acid

Cat. No. B1218924
Key on ui cas rn: 54338-12-4
M. Wt: 476.4 g/mol
InChI Key: JJMMIBYSZFGSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03953496

Procedure details

To a mixture of 4.9 g of 2,4-diaminobenzoic acid, 12 g of sodium acetate, 90 ml of methylene chloride and 90 ml of water was added 19.2 g of 2-acetoxybenzoylchloride while stirring at 5° - 10°C, followed by continuing the stirring at 5° - 15°C for 4 hours. The precipitated crystals were recovered by filtration, washed with water and then with methylene chloride and thoroughly mixed with 70 ml of methanol. To the mixture was added 30 ml of water, followed by allowing to stand to precipitate crystals. The crystals were recovered by filtration and recrystallized from 90% aqueous methanol to obtain 7.5 g of 2,4-bis(2'-acetoxybenzamido)-benzoic acid having a melting point between 194° - 195°C.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([NH2:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12]([O-:15])(=[O:14])[CH3:13].[Na+].C(Cl)Cl.[C:20]([O:23][C:24]1[CH:32]=[CH:31][CH:30]=[CH:29][C:25]=1[C:26](Cl)=[O:27])(=[O:22])[CH3:21]>O>[C:12]([O:15][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:1][C:2]1[CH:10]=[C:9]([NH:11][C:26](=[O:27])[C:25]2[CH:29]=[CH:30][CH:31]=[CH:32][C:24]=2[O:23][C:20](=[O:22])[CH3:21])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])=[O:5])(=[O:14])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)N
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
90 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
19.2 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=O)Cl)C=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
while stirring at 5° - 10°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
stirring at 5° - 15°C
CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were recovered by filtration
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
with methylene chloride and thoroughly mixed with 70 ml of methanol
ADDITION
Type
ADDITION
Details
To the mixture was added 30 ml of water
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
The crystals were recovered by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from 90% aqueous methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)NC2=C(C(=O)O)C=CC(=C2)NC(C2=C(C=CC=C2)OC(C)=O)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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